molecular formula C16H24N2O2 B7627502 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide

4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide

Cat. No. B7627502
M. Wt: 276.37 g/mol
InChI Key: GKWDPXYVZSYDHY-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide, also known as PXS-4728A, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials.

Mechanism of Action

4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide works by inhibiting the activity of an enzyme called dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of inflammation. By inhibiting DPP-4, 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide reduces the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in human immune cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide is that it has been shown to be effective in reducing inflammation in animal models of disease. This makes it a promising candidate for further development as a therapeutic agent. One limitation of 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide is that it is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide. These include further preclinical studies to investigate its mechanism of action and potential therapeutic applications, as well as clinical trials to determine its safety and efficacy in humans. Other areas of research could include the development of new formulations of 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide, such as sustained-release formulations, to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide involves several steps, including the preparation of the starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide has been the subject of numerous scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential applications. These studies have shown that 4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide has anti-inflammatory properties, and may be effective in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

IUPAC Name

4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)15-14(7-8-20-15)10-18-9-12-3-5-13(6-4-12)16(17)19/h3-6,11,14-15,18H,7-10H2,1-2H3,(H2,17,19)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWDPXYVZSYDHY-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)CNCC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCO1)CNCC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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